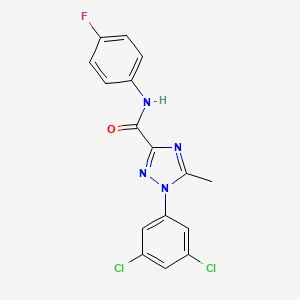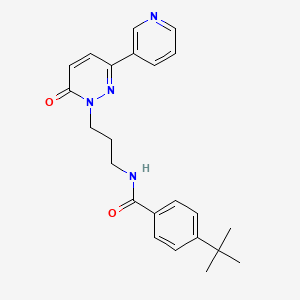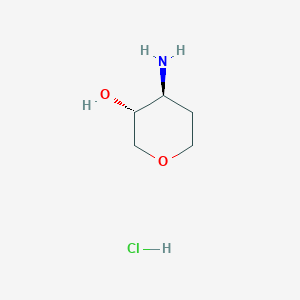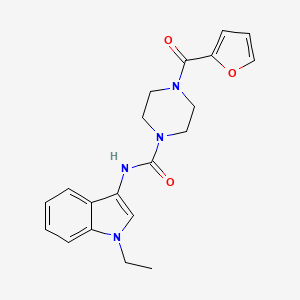
2-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-isopropylphenyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-isopropylphenyl)pyridazin-3(2H)-one is a novel molecule that appears to be structurally related to a class of compounds known for their cardiotonic properties. These compounds are of interest due to their potential therapeutic applications in the treatment of conditions such as congestive heart failure. The molecule contains a pyridazinone core, which is a common feature in compounds with positive inotropic and vasodilatory activities. Additionally, the presence of an oxadiazole ring and substituted phenyl groups suggests that it may have unique biological activities worth exploring.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of analogues of pyridazinone derivatives have been synthesized, which include modifications to the phenyl and dihydropyridazinone rings, resulting in compounds with enhanced biological activities . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, involving the construction of the pyridazinone core followed by the introduction of the oxadiazole and phenyl substituents.
Molecular Structure Analysis
The molecular structure of related 2-phenyl-5-(6-pyridazinon-3-yl)-1,3,4-oxadiazoles has been studied using computational methods . These studies have shown that the pyridazine ring, oxadiazole, and phenyl ring tend to lie on the same plane, indicating a degree of conjugation that could affect the molecule's electronic properties and, consequently, its biological activity. The lack of symmetry in the molecule as a whole could also influence its interaction with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not provided, related compounds have been shown to undergo various chemical transformations. For example, isoxazolyl thioureas can react with bromopyruvate to yield a series of compounds, including oxadiazoles . These reactions typically involve the formation of intermediates such as acid hydrazides, which can then cyclize to form the desired oxadiazole ring. Such reactions are likely relevant to the synthesis and potential chemical modifications of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole and pyridazinone derivatives have been explored, revealing relationships between thermodynamic properties such as heat capacity, entropy, and enthalpy with temperature . These properties are crucial for understanding the stability and reactivity of the compound. Although the exact properties of this compound are not detailed, it can be inferred that its physical and chemical properties would be influenced by its molecular structure, particularly the presence of the oxadiazole and pyridazinone rings.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Oxadiazole derivatives, similar in structure to the specified compound, have demonstrated significant antitubercular activity against various strains of Mycobacterium tuberculosis. For instance, modifications to the isoniazid structure with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives have shown in vitro efficacy comparable to that of isoniazid for M. tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 1–4 μM. This suggests that oxadiazole derivatives could be important for the design of new antitubercular compounds (Asif, 2014).
Biological Activities of Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives have been identified with a wide range of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This broad spectrum of activity makes them valuable scaffolds in drug development. The incorporation of oxadiazole moieties into drug candidates can significantly enhance their interaction with various biological targets through multiple weak interactions, thereby improving therapeutic efficacy (Verma et al., 2019).
COX-2 Inhibition by Pyridazinone Compounds
Pyridazinone derivatives, closely related to the specified compound, have been reported as potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. A specific compound, ABT-963, demonstrated high selectivity and oral anti-inflammatory potency, suggesting the potential utility of pyridazinone derivatives in treating inflammation and pain associated with conditions like arthritis (Asif, 2016).
Antimicrobial Properties
The antimicrobial activity of 1,3,4-oxadiazole derivatives has been extensively studied, with many new structures showing activity that exceeds known antibiotics. This highlights their potential as promising candidates for developing new antimicrobial drugs to combat resistance (Glomb & Świątek, 2021).
Eigenschaften
IUPAC Name |
2-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-4-17-5-7-20(8-6-17)24-25-22(30-27-24)15-28-23(29)14-13-21(26-28)19-11-9-18(10-12-19)16(2)3/h5-14,16H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGKJRBPIMLEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2522032.png)

![1,6-Dimethyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2522037.png)


![1-(Benzo[B]thiophen-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B2522042.png)



![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2522048.png)

![1-(4-ethoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2522052.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2522053.png)